8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound is classified as a spirocyclic compound due to its distinctive spiro arrangement, which incorporates both nitrogen and sulfur atoms within its structure. The hydrochloride form indicates that the compound is combined with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
This compound is synthesized through various chemical processes, primarily in laboratory settings. It falls under the category of heterocyclic compounds, which are characterized by rings containing at least one atom that is not carbon. Its classification also includes being a potential pharmaceutical intermediate due to its biological activity.
The synthesis of 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride typically involves several key steps:
Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability, allowing for better control over reaction conditions such as temperature and pressure.
The molecular formula of 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride is , with a molecular weight of 233.29 g/mol. The structure features a spirocyclic arrangement that includes both a nitrogen atom within the azaspiro framework and a sulfur atom contributing to its unique reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 233.29 g/mol |
| IUPAC Name | 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride |
| InChI Key | GZJKRBAQHOEEME-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CCC12CNCC2C(=O)O |
8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride can participate in several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
The products resulting from these reactions depend on the specific reagents and conditions used. For instance:
The mechanism of action for 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride involves its interaction with biological targets such as enzymes or receptors. The unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. Ongoing research aims to elucidate these interactions further, focusing on pathways involved in its biological efficacy.
The physical properties of 8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride are as follows:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in water |
| Melting Point | Not available |
Chemical properties include stability under various conditions, reactivity with different reagents, and potential degradation pathways.
Scientific Uses
The compound has several applications across different scientific fields:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4